8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764184
InChI: InChI=1S/C16H25NO5/c1-6-21-13(19)16(5)11-8-7-10(9-12(16)18)17(11)14(20)22-15(2,3)4/h10-11H,6-9H2,1-5H3
SMILES: CCOC(=O)C1(C2CCC(N2C(=O)OC(C)(C)C)CC1=O)C
Molecular Formula: C16H25NO5
Molecular Weight: 311.37 g/mol

8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13764184

Molecular Formula: C16H25NO5

Molecular Weight: 311.37 g/mol

* For research use only. Not for human or veterinary use.

8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester -

Specification

Molecular Formula C16H25NO5
Molecular Weight 311.37 g/mol
IUPAC Name 8-O-tert-butyl 2-O-ethyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Standard InChI InChI=1S/C16H25NO5/c1-6-21-13(19)16(5)11-8-7-10(9-12(16)18)17(11)14(20)22-15(2,3)4/h10-11H,6-9H2,1-5H3
Standard InChI Key AYQXZIRRTXHOLP-UHFFFAOYSA-N
SMILES CCOC(=O)C1(C2CCC(N2C(=O)OC(C)(C)C)CC1=O)C
Canonical SMILES CCOC(=O)C1(C2CCC(N2C(=O)OC(C)(C)C)CC1=O)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester is C₁₆H₂₅NO₅, with a molecular weight of 311.37 g/mol . Its IUPAC name, 8-O-tert-butyl 2-O-ethyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate, reflects key structural elements:

  • A bicyclo[3.2.1]octane core with an embedded nitrogen atom at position 8.

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

  • A methyl group and ethyl ester at position 2, alongside a ketone at position 3 .

The stereochemistry of the bicyclic system is critical for its biological activity, as evidenced by its role in tropane alkaloid analogs . Computational analyses, including DFT studies, have been employed to predict NMR shifts and optimize reaction conditions for related azabicyclic compounds .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of this compound typically involves desymmetrization of achiral precursors or stereocontrolled cyclization of acyclic intermediates. A patented route (US6486323B1) outlines the following steps :

  • Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate in the presence of a base.

  • Cyclization: Formation of the bicyclo[3.2.1]octane scaffold using chloroform and triethylamine.

  • Esterification: Ethyl ester formation at position 2 using ethyl chloroformate.

Critical reaction conditions include:

  • Solvents: Chloroform, acetonitrile, or dichloromethane.

  • Catalysts: Lipases (e.g., porcine pancreas lipase) for enantioselective transformations .

  • Temperature: 10–40°C to maintain stereochemical integrity .

Structural Confirmation

Spectroscopic Data:

  • ¹H-NMR (CDCl₃): Peaks at δ 1.49 (s, Boc group), 3.72 (s, methyl ester), and 4.12 (q, ethyl group) .

  • IR (CHCl₃): Strong absorptions at 1739 cm⁻¹ (ester C=O) and 1662 cm⁻¹ (ketone C=O) .

  • MS (FAB): m/z 376 (M⁺+H) .

Applications in Medicinal Chemistry

Intermediate for Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids such as cocaine and scopolamine . This compound serves as a precursor in synthesizing (-)-ferruginine, a muscarinic agonist, via deprotection and functional group interconversion .

PRMT5 Inhibition

Derivatives of this scaffold have shown promise as protein arginine methyltransferase 5 (PRMT5) inhibitors, with IC₅₀ values as low as 0.019 µM in biochemical assays . Modifications at positions 2 and 8 enhance binding affinity and selectivity (Table 1) .

Table 1: Biological Activity of 8-Azabicyclo[3.2.1]octane Derivatives

CompoundTargetIC₅₀ (µM)
1PRMT50.019
3PRMT50.036

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on organocatalytic desymmetrization to access enantiopure variants. For example, proline-derived catalysts achieve >90% ee in model systems .

Drug Discovery Applications

Ongoing studies explore this scaffold in neurological disorders (e.g., Alzheimer’s) and oncology, leveraging its ability to cross the blood-brain barrier .

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